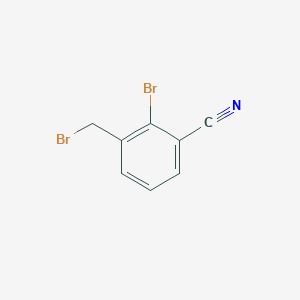

2-Bromo-3-(bromomethyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-3-(bromomethyl)benzonitrile is a chemical compound with the CAS Number: 1086429-87-9 . It has a molecular weight of 274.94 and its IUPAC name is this compound . It is a white solid and is typically stored at temperatures between 0-5°C .

Synthesis Analysis

The synthesis of this compound involves several chemical reactions. For instance, 2-(Bromomethyl)benzonitrile reacts with 2 H -tetrazole in the presence of KOH to yield 4-[(2 H -tetra-zol-2-yl)meth-yl]benzonitrile . It also undergoes base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5 H -indeno [1,2- c ]isoquinolin-5-one .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C8H5Br2N . The InChI code for this compound is 1S/C8H5Br2N/c9-4-6-2-1-3-7 (5-11)8 (6)10/h1-3H,4H2 .Chemical Reactions Analysis

This compound undergoes several chemical reactions. As mentioned earlier, it reacts with 2 H -tetrazole in the presence of KOH to yield 4-[(2 H -tetra-zol-2-yl)meth-yl]benzonitrile . It also undergoes base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5 H -indeno [1,2- c ]isoquinolin-5-one .Physical And Chemical Properties Analysis

This compound is a white solid with a molecular weight of 274.94 . It is typically stored at temperatures between 0-5°C .Scientific Research Applications

Applications in Environmental Pollution Research

2-Bromo-3-(bromomethyl)benzonitrile and its derivatives are studied for their impact and behavior in environmental settings, particularly due to their use as herbicides. For instance, the benzonitriles dichlobenil, bromoxynil, and ioxynil are broad-spectrum or selective herbicides employed in agriculture and public areas. Research has highlighted the significance of understanding the environmental fate of these compounds due to their structural similarities and the presence of persistent metabolites like 2,6-dichlorobenzamide, a frequent groundwater contaminant. Studies focus on microbial degradation pathways, rates, and the diversity of organisms involved in the degradation of these herbicides to assess their environmental impact and persistence (Holtze et al., 2008).

Applications in Organic Synthesis and Material Chemistry

The compound also finds relevance in the synthesis of various organic and potentially pharmacologically active compounds. For instance:

- Synthesis of Thienopyrimidoisoindolones : The reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate leads to the formation of tautomeric thienopyrimidoisoindolones, which have further applications in chemical synthesis (Kysil et al., 2008).

- Development of Benzo[b]furans : A convenient methodology has been developed for the synthesis of 2-bromo-3-aroyl-benzo[b]furans from accessible precursors. The 2-bromo group serves as a versatile handle for further chemical modifications, enhancing the compound's utility in diverse synthetic applications (Gill et al., 2008).

Safety and Hazards

2-Bromo-3-(bromomethyl)benzonitrile is considered hazardous. It causes severe skin burns and eye damage . It is toxic if swallowed, in contact with skin, or if inhaled . It may also cause an allergic skin reaction . Therefore, it is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name |

2-bromo-3-(bromomethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-4-6-2-1-3-7(5-11)8(6)10/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLJWMUBSCYTLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)Br)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B2644339.png)

![6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2644341.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2644343.png)

![(1R,2S)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2644348.png)

![2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2644352.png)

![Ethyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B2644354.png)

![N-[(4-benzylpiperidin-1-yl)carbonyl]-beta-alanine](/img/structure/B2644357.png)

![[(2S,5R)-5-Phenyloxolan-2-yl]methanol](/img/structure/B2644359.png)